4-[(2-thienylmethyl)amino]quinazolin-2(1H)-one
CAS No.: 1031970-30-5
Cat. No.: VC2918490
Molecular Formula: C13H11N3OS
Molecular Weight: 257.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1031970-30-5 |
|---|---|
| Molecular Formula | C13H11N3OS |
| Molecular Weight | 257.31 g/mol |
| IUPAC Name | 4-(thiophen-2-ylmethylamino)-1H-quinazolin-2-one |
| Standard InChI | InChI=1S/C13H11N3OS/c17-13-15-11-6-2-1-5-10(11)12(16-13)14-8-9-4-3-7-18-9/h1-7H,8H2,(H2,14,15,16,17) |
| Standard InChI Key | QCEKZRXZIMZYNC-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C(=NC(=O)N2)NCC3=CC=CS3 |
| Canonical SMILES | C1=CC=C2C(=C1)C(=NC(=O)N2)NCC3=CC=CS3 |
Introduction
Chemical Properties and Structure
Basic Information
4-[(2-thienylmethyl)amino]quinazolin-2(1H)-one possesses distinct chemical properties that define its behavior and potential applications in pharmaceutical research. The compound has been assigned the CAS number 1031970-30-5 and has a molecular formula of C13H11N3OS. With a molecular weight of 257.31 g/mol, this heterocyclic molecule contains a precise arrangement of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms that form its characteristic structure. According to standard chemical nomenclature, the IUPAC name for this compound is 4-(thiophen-2-ylmethylamino)-1H-quinazolin-2-one, which accurately describes its chemical composition and structural arrangement. The compound's physical and chemical properties are largely determined by the functional groups present in its structure, particularly the quinazolinone ring system and the thienylmethylamino group.
Table 1: Basic Chemical Properties of 4-[(2-thienylmethyl)amino]quinazolin-2(1H)-one
| Property | Value |
|---|---|
| CAS Number | 1031970-30-5 |
| Molecular Formula | C13H11N3OS |
| Molecular Weight | 257.31 g/mol |
| IUPAC Name | 4-(thiophen-2-ylmethylamino)-1H-quinazolin-2-one |
Structural Representation
The molecular structure of 4-[(2-thienylmethyl)amino]quinazolin-2(1H)-one consists of a quinazolinone core with a thienylmethylamino group attached at the 4-position. The quinazolinone core itself is composed of a fused benzene and pyrimidine ring system with a carbonyl group at the 2-position. The thienylmethylamino substituent features a thiophene ring (a five-membered aromatic heterocycle containing a sulfur atom) connected to the quinazolinone via a methylene bridge and an amino linkage. This structural arrangement contributes significantly to the compound's chemical reactivity and potential biological interactions.
Table 2: Structural Representations of 4-[(2-thienylmethyl)amino]quinazolin-2(1H)-one
| Representation Type | Value |
|---|---|
| Standard InChI | InChI=1S/C13H11N3OS/c17-13-15-11-6-2-1-5-10(11)12(16-13)14-8-9-4-3-7-18-9/h1-7H,8H2,(H2,14,15,16,17) |
| Standard InChIKey | QCEKZRXZIMZYNC-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C(=NC(=O)N2)NCC3=CC=CS3 |
| Canonical SMILES | C1=CC=C2C(=C1)C(=NC(=O)N2)NCC3=CC=CS3 |
| PubChem Compound ID | 46507560 |
These structural identifiers serve as unique digital representations of the compound's atomic arrangement and bonding patterns, enabling researchers to accurately identify and study the molecule across various chemical databases and computational platforms. The detailed structural information provides essential insights into potential binding modes with biological targets and possible chemical transformations.
Synthesis Methods
| Activity | Description | Potential Applications |
|---|---|---|
| Anti-inflammatory | Reduction of inflammation processes | Treatment of inflammatory conditions like arthritis |
| Anticonvulsant | Suppression of excessive neuronal activity | Management of epilepsy and seizure disorders |
| Anticancer | Inhibition of cancer cell proliferation | Development of antineoplastic agents |
| Antibacterial | Inhibition of bacterial growth or killing bacteria | Treatment of bacterial infections |
| Antifungal | Inhibition of fungal growth | Treatment of fungal infections |
| Anti-HIV | Activity against human immunodeficiency virus | Development of antiretroviral therapies |
| Analgesic | Relief of pain | Pain management |
The specific molecular features of 4-[(2-thienylmethyl)amino]quinazolin-2(1H)-one, particularly the presence of the thienylmethylamino group attached to the quinazolinone core, could potentially modulate these biological activities, perhaps enhancing certain properties while attenuating others. The thiophene ring, with its distinct electronic properties and hydrogen-bonding capabilities, likely contributes significantly to the compound's biological profile.
Comparison with Related Compounds
Comparison with Basic Quinazolinone Structure
To better understand the structural uniqueness and potential activity profile of 4-[(2-thienylmethyl)amino]quinazolin-2(1H)-one, it is valuable to compare it with simpler quinazolinone structures like 4(1H)-Quinazolinone. This parent compound, also known by several other names including 4(3H)-Quinazolinone and 4-Hydroxyquinazoline, provides the basic scaffold upon which more complex derivatives like 4-[(2-thienylmethyl)amino]quinazolin-2(1H)-one are built .
4(1H)-Quinazolinone has the molecular formula C8H6N2O and a molecular weight of 146.1460 g/mol, considerably simpler and smaller than 4-[(2-thienylmethyl)amino]quinazolin-2(1H)-one . The CAS Registry Number for 4(1H)-Quinazolinone is 491-36-1, and its IUPAC Standard InChIKey is QMNUDYFKZYBWQX-UHFFFAOYSA-N . This basic scaffold consists of a fused benzene and pyrimidine ring system with a carbonyl group at the 4-position.
Table 4: Comparison of 4(1H)-Quinazolinone and 4-[(2-thienylmethyl)amino]quinazolin-2(1H)-one
| Property | 4(1H)-Quinazolinone | 4-[(2-thienylmethyl)amino]quinazolin-2(1H)-one |
|---|---|---|
| Molecular Formula | C8H6N2O | C13H11N3OS |
| Molecular Weight | 146.1460 g/mol | 257.31 g/mol |
| Structure | Basic quinazolinone scaffold | Quinazolinone with thienylmethylamino substituent at position 4 |
| CAS Number | 491-36-1 | 1031970-30-5 |
| Oxygen Position | Carbonyl at position 4 | Carbonyl at position 2 |
| Additional Features | None | Thienylmethylamino group at position 4 |
The key structural difference between these compounds is the position of the carbonyl group (position 4 in 4(1H)-Quinazolinone versus position 2 in 4-[(2-thienylmethyl)amino]quinazolin-2(1H)-one) and the addition of the thienylmethylamino substituent at position 4 in 4-[(2-thienylmethyl)amino]quinazolin-2(1H)-one. These structural modifications significantly alter the compound's physicochemical properties, including solubility, lipophilicity, and hydrogen-bonding capabilities, which in turn influence its biological activity profile.
Comparison with Other Thienyl Derivatives
Another valuable comparison can be made with compounds that share the thienylmethylamino structural element but attached to different heterocyclic cores. One such compound is 1-(4-chlorobenzyl)-3-[(2-thienylmethyl)amino]pyrazin-2(1H)-one, which features a thienylmethylamino group attached to a pyrazinone scaffold rather than a quinazolinone core .
1-(4-chlorobenzyl)-3-[(2-thienylmethyl)amino]pyrazin-2(1H)-one has the molecular formula C16H14ClN3OS and a molecular weight of 331.8 g/mol, making it larger than 4-[(2-thienylmethyl)amino]quinazolin-2(1H)-one . This difference is primarily due to the additional 4-chlorobenzyl group present in the pyrazinone derivative. The core structural difference lies in the heterocyclic scaffold—pyrazinone versus quinazolinone—which affects the compound's electronic distribution, three-dimensional conformation, and consequently, its biological interactions.
Table 5: Comparison of 4-[(2-thienylmethyl)amino]quinazolin-2(1H)-one and 1-(4-chlorobenzyl)-3-[(2-thienylmethyl)amino]pyrazin-2(1H)-one
| Property | 4-[(2-thienylmethyl)amino]quinazolin-2(1H)-one | 1-(4-chlorobenzyl)-3-[(2-thienylmethyl)amino]pyrazin-2(1H)-one |
|---|---|---|
| Molecular Formula | C13H11N3OS | C16H14ClN3OS |
| Molecular Weight | 257.31 g/mol | 331.8 g/mol |
| Core Structure | Quinazolinone (fused benzene-pyrimidine) | Pyrazinone (diazine) |
| Additional Features | Thienylmethylamino group at position 4 | Thienylmethylamino group at position 3 and 4-chlorobenzyl at position 1 |
| Aromatic Character | Bicyclic aromatic system | Monocyclic aromatic system |
Comparing these structurally related compounds provides valuable insights into how different heterocyclic scaffolds combined with the same functional group (thienylmethylamino) may lead to variations in biological activities. These structural differences can significantly impact properties such as receptor binding affinity, metabolic stability, and tissue distribution, all of which are crucial factors in determining a compound's potential therapeutic applications.
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